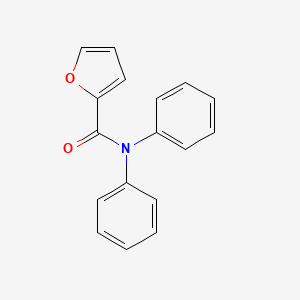

![molecular formula C17H20F3N3O2 B5506600 (4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol" involves multi-step pathways, starting from basic heterocyclic structures to complex formations. An example includes the synthesis of 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, characterized by single-crystal X-ray diffraction, IR, MS, and NMR, showcasing the intricate steps involved in synthesizing complex molecules (Guillon et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a high degree of spatial arrangement and conformation. For instance, the orthorhombic crystal system and detailed molecular parameters such as cell dimensions and angles provide insights into the molecular geometry and electronic structure critical for understanding its chemical behavior (Guillon et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving compounds of similar complexity often include nucleophilic substitution, oxidation, and reduction processes, contributing to their diverse chemical properties. For example, the synthesis pathways involve tandem reactions and catalytic processes that highlight the compound's reactive nature and potential for further functionalization (Prajapti et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the compound's suitability for specific applications. The orthorhombic space group and specific volume and density parameters provide insights into the compound's physical characteristics and its behavior under various conditions (Guillon et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential biological activity, are essential for exploring its applications. The synthesis and characterization of related compounds reveal significant information on their chemical behavior and interactions, which is crucial for their potential applications in various scientific fields (Prajapti et al., 2015).

Scientific Research Applications

PET Imaging and NR2B NMDA Receptors

One study focused on the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B subunit-containing NMDA receptors. Despite achieving the synthesis and labeling of two antagonists with this moiety, the compounds demonstrated poor brain penetration and high accumulation in bone and cartilage, indicating unsuitability for imaging NR2B NMDA receptors due to significant defluorination and poor metabolic stability in vivo (Labas et al., 2011).

Antifungal Applications

Another area of research involves the synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents. This study highlighted the development of a series of compounds with significant in vitro antifungal activities against various strains, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans, demonstrating the potential of such compounds in antifungal therapy (Sangshetti & Shinde, 2011).

Antihypertensive and Stereochemistry

Research into the relationship between pharmacological activity and stereochemical structure of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles revealed that the pharmacological activities, especially hypotensive actions, significantly differed between optical isomers, with (+) isomers being more potent than the corresponding (-) isomers. This study underscores the importance of stereochemistry in the development of antihypertensive agents (Kasuya et al., 1983).

Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles was synthesized and evaluated for their antibacterial activities. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as a new class of antibacterial agents (He et al., 2003).

Anti-leukemic Activity

The compound 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline showed cytotoxic potential against leukemia cell lines. Its synthesis and characterization through multiple analytical techniques have been documented, highlighting its role in cancer research (Guillon et al., 2018).

properties

IUPAC Name |

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2/c1-15(2)9-23(7-6-16(15,3)25)13(24)10-4-5-11-12(8-10)22-14(21-11)17(18,19)20/h4-5,8,25H,6-7,9H2,1-3H3,(H,21,22)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVINCRQWILLZ-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)